Clethodim, (Z)-

Photodegradation Environmental Fate Isomerization Kinetics

Clethodim is a cyclohexanedione oxime herbicide that functions as an inhibitor of acetyl-CoA carboxylase (ACCase), primarily used for post-emergence control of annual and perennial grasses in broadleaf crops. The compound exists as a complex mixture of stereoisomers and tautomers, with the commercial product containing both (E)- and (Z)-configurations at the C=N double bond of the oxime ether moiety.

Molecular Formula C17H26ClNO3S
Molecular Weight 359.9 g/mol
CAS No. 1210535-11-7
Cat. No. B10861227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClethodim, (Z)-
CAS1210535-11-7
Molecular FormulaC17H26ClNO3S
Molecular Weight359.9 g/mol
Structural Identifiers
SMILESCCC(=NOCC=CCl)C1=C(CC(CC1=O)CC(C)SCC)O
InChIInChI=1S/C17H26ClNO3S/c1-4-14(19-22-8-6-7-18)17-15(20)10-13(11-16(17)21)9-12(3)23-5-2/h6-7,12-13,20H,4-5,8-11H2,1-3H3/b7-6+,19-14-
InChIKeySILSDTWXNBZOGF-SUJSHMTESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in most organic solvents

Structure & Identifiers


Interactive Chemical Structure Model





Clethodim, (Z)- (CAS 1210535-11-7) Core Isomer Identity for Research and Quality Control


Clethodim is a cyclohexanedione oxime herbicide that functions as an inhibitor of acetyl-CoA carboxylase (ACCase), primarily used for post-emergence control of annual and perennial grasses in broadleaf crops [1]. The compound exists as a complex mixture of stereoisomers and tautomers, with the commercial product containing both (E)- and (Z)-configurations at the C=N double bond of the oxime ether moiety [2]. (Z)-Clethodim (CAS 1210535-11-7) is the isomer with (Z)-geometry at this imine bond, while the (E)-isomer (CAS 99129-21-2) is the originally defined structure [2]. The (Z)-isomer is a known impurity in commercial clethodim formulations and is formed via photoisomerization of the (E)-isomer in aqueous environments [3].

Why Isomeric Purity of Clethodim, (Z)- Matters for Analytical and Environmental Studies


Generic substitution of a (Z)-clethodim reference standard with the commercial mixture or (E)-isomer alone is inappropriate due to distinct stereochemical and degradation properties that directly impact analytical method validation, environmental fate studies, and impurity profiling [1]. The (Z)-isomer is a key transformation product formed via photoisomerization from the (E)-isomer, and its presence must be quantified in photodegradation and residue studies [2]. Furthermore, clethodim exhibits complex tautomerism with multiple equilibria between keto-enol and imine-enamine forms, which are stereospecific and affect chromatographic behavior and stability [3]. Using an undefined isomer mixture or the incorrect isomer can lead to inaccurate calibration, false negatives in residue detection, and invalid impurity profiling. The quantitative differential evidence below establishes why procurement of the isomerically defined (Z)-clethodim standard is necessary for specific research and quality control applications.

Quantitative Differentiation of Clethodim, (Z)-: Stereochemical, Photolytic, and Analytical Selectivity Evidence


Photoisomerization Kinetics: (E)-Clethodim Conversion to (Z)-Isomer Under UV Light

In aqueous photolysis experiments, (E)-clethodim undergoes significant conversion to the (Z)-isomer as a primary transformation pathway. Sevilla-Morán et al. (2010) identified photoisomerization to the Z-isomer as the main transformation reaction under simulated sunlight, alongside S-oxidation products [1]. The (Z)-isomer is not a minor byproduct but a major photoproduct that must be quantified in environmental fate studies. Using a pure (Z)-clethodim standard enables accurate quantification of this degradation pathway, which is essential for half-life determinations and ecotoxicological risk assessments.

Photodegradation Environmental Fate Isomerization Kinetics

Chromatographic Resolution: Differential Retention of (E)- and (Z)-Clethodim Isomers

The (E)- and (Z)-isomers of clethodim exhibit distinct chromatographic behavior, enabling their separation and quantification using both normal-phase and reversed-phase HPLC methods [1]. A comparative study demonstrated that the effective content of clethodim technical material differs when analyzed under different chromatographic conditions due to isomer interconversion in solution. The (Z)-isomer standard is required to establish retention time markers, assess resolution, and validate method specificity for impurity profiling and stability-indicating assays.

Analytical Chemistry HPLC Method Validation Isomer Separation

Tautomeric Equilibrium: Stereospecific Keto-Enol and Imine-Enamine Forms

Clethodim exists in multiple tautomeric forms, and the tautomeric equilibrium is stereospecific to the E/Z configuration. A 2024 study evaluated the tautomeric behavior of clethodim and found that the (E)-isomer exists in organic solvents as two possible tautomers: E-ketoenolimine and E-diketoenamine [1]. The (Z)-isomer is expected to exhibit distinct tautomeric preferences and stability profiles. Understanding these tautomeric states is essential for interpreting NMR spectra, predicting reactivity, and ensuring accurate structural characterization.

Tautomerism Structural Elucidation NMR Spectroscopy

S-Oxidation Stereoselectivity: Differential Formation of Sulfoxide Diastereoisomers

Photodegradation of clethodim leads to S-oxidation of both (E)- and (Z)-isomers, yielding distinct sulfoxide diastereoisomers. Sevilla-Morán et al. (2010) identified that S-oxidation of E- and Z-clethodim isomers gives rise to sulfoxide diastereoisomers as major photoproducts [1]. The stereochemical outcome of S-oxidation depends on the starting isomer geometry, meaning that the (Z)-isomer yields a different diastereomeric sulfoxide profile than the (E)-isomer. This stereoselective oxidation has implications for environmental fate, toxicity, and analytical detection.

Metabolism Environmental Transformation Stereochemistry

Validated Application Scenarios for Clethodim, (Z)- Reference Standard Use


Environmental Fate and Photodegradation Studies

The (Z)-clethodim reference standard is essential for quantifying photoisomerization as a major transformation pathway in aqueous environmental fate studies. Researchers studying the photodegradation kinetics of clethodim in surface waters, soil runoff, or under simulated solar irradiation require the pure (Z)-isomer to calibrate analytical methods and accurately determine half-lives and photoproduct distribution [1]. This is particularly critical for regulatory submissions where degradation pathways must be fully characterized.

Analytical Method Development and Validation

Quality control and analytical chemistry laboratories developing or validating HPLC, LC-MS, or GC-MS methods for clethodim technical materials, formulations, or residues must use the (Z)-clethodim standard to establish system suitability, assess resolution between isomers, and validate method specificity [1]. The distinct retention time and mass spectral properties of the (Z)-isomer serve as critical markers for stability-indicating assays and impurity profiling.

Impurity Profiling and Reference Standard Preparation

The (Z)-isomer is a known impurity in commercial clethodim products, arising from synthesis and photoisomerization. Pharmaceutical and agrochemical manufacturers require the pure (Z)-clethodim compound as a reference standard for impurity identification, quantification, and release testing of clethodim active pharmaceutical ingredients (APIs) and formulated products [1]. Accurate impurity profiling is a regulatory requirement for product registration and batch consistency.

Stereospecific Metabolism and Ecotoxicology Studies

Studies investigating the stereoselective metabolism, toxicity, or environmental behavior of clethodim require isomerically pure standards. Since the S-oxidation of (Z)-clethodim yields distinct sulfoxide diastereoisomers compared to the (E)-isomer [1], the pure (Z)-standard is necessary for identifying and quantifying these specific metabolites in plant, animal, or environmental matrices. This supports accurate risk assessment and understanding of isomer-specific toxicity profiles.

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